molecular formula C25H19FN4 B2461801 N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-19-0

N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2461801
CAS No.: 477226-19-0
M. Wt: 394.453
InChI Key: SJZWYXIJZGHJPB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound based on the pyrrolo[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its resemblance to purine nucleotides . This specific analogue features a 4-fluorobenzyl group at the 4-amino position and phenyl rings at the 5 and 7 positions, substitutions designed to explore interactions with hydrophobic regions in biological targets. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, known to exhibit potent inhibitory activity against a range of kinases . While the specific activity of this compound must be confirmed by the researcher, closely related derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR in cancer research , as well as calcium-dependent protein kinases (CDPKs) in infectious diseases like malaria . The scaffold's versatility also extends to antimicrobial applications, with research exploring its potential in addressing antibacterial and antifungal resistance . This product is intended for research and development purposes only, such as in vitro biological screening, hit-to-lead optimization studies, and structure-activity relationship (SAR) investigations. It is supplied as a solid and should be stored in a cool, dry place. For research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4/c26-20-13-11-18(12-14-20)15-27-24-23-22(19-7-3-1-4-8-19)16-30(25(23)29-17-28-24)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZWYXIJZGHJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization Strategies

The core structure is typically constructed from 2-acetylbutyrolactone derivatives. Gangjee et al. developed a ten-step sequence starting with iodination at C5 using N-iodosuccinimide (NIS) to yield 5-iodo intermediates (e.g., 22a-f ). Subsequent Sonogashira coupling with phenylacetylene under microwave irradiation (100°C, 10 min) introduced aryl groups at C7, achieving 71–80% yields. Alternative routes from utilize α-chloromethylbenzylketones cyclized with pyrimidine precursors in sodium acetate/water under reflux, yielding 6-substituted cores in 68–81% yields.

Table 1: Comparative Core Synthesis Methods

Method Starting Material Conditions Yield (%) Reference
Iodination/Sonogashira 2-Acetylbutyrolactone Microwave, Pd(PPh₃)₄, CuI 71–80
Chloroketone Cyclization α-Chloromethylbenzylketones Reflux, NaOAc/H₂O 68–81

Protecting Group Management

Pivaloylation of the C2 amine in intermediates like 20a-d proved critical for directing iodination to C5. Deprotection under reflux with 1 N NaOH afforded free amines without side reactions.

Introduction of the 4-Fluorobenzyl Group at N7

Alkylation Challenges and Optimizations

Initial attempts to alkylate N7 using 4-fluorobenzyl chloride faced poor yields (28–35%) due to competing side reactions. Gangjee et al. resolved this by employing microwave-assisted conditions (100°C, 10 min) with triethylamine as a base, improving yields to 55–66%. Key parameters included:

  • Solvent selection : Dichloroethane outperformed DMF or THF.
  • Catalyst system : Pd(PPh₃)₄/CuI minimized disulfide byproducts.

Table 2: N7 Alkylation Efficiency

Conditions Solvent Temperature Time Yield (%)
Traditional DMF RT 12 h 28–35
Microwave-assisted DCE 100°C 10 min 55–66

Installation of Phenyl Groups at C5 and C7

Sonogashira Coupling for C7 Functionalization

Microwave-assisted Sonogashira reactions between 5-iodo intermediates (22a-f ) and phenylacetylene derivatives provided C7-aryl products in 71–80% yields. The protocol used Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in dichloroethane.

Suzuki-Miyaura Coupling for C5 Arylation

Suzuki-Miyaura reactions with phenylboronic acids, as described in, enabled C5 functionalization. Using Pd(dppf)Cl₂ (2 mol%) and Cs₂CO₃ in isopropanol/water (2:1), coupling efficiencies reached 85–92%.

Table 3: Transition Metal-Catalyzed Couplings

Position Method Catalyst Conditions Yield (%)
C7 Sonogashira Pd(PPh₃)₄/CuI Microwave, 100°C 71–80
C5 Suzuki-Miyaura Pd(dppf)Cl₂ Reflux, 12 h 85–92

Optimization of Reaction Conditions

Microwave vs. Conventional Heating

Microwave irradiation reduced Sonogashira reaction times from 12 h to 10 min while improving yields by 15%. Similarly, N7 alkylation under microwave conditions achieved 55–66% yields vs. 28–35% traditionally.

Solvent and Base Effects

Polar aprotic solvents (DMF, DCE) enhanced reaction rates, while triethylamine minimized acid-mediated side reactions during alkylation.

Characterization and Analytical Data

Final compounds were characterized by:

  • ¹H NMR : Distinct singlet for N-CH₂-C₆H₄-F (δ 4.5–4.7 ppm) and aromatic protons (δ 6.9–7.9 ppm).
  • Mass Spectrometry : Molecular ion peaks matching calculated m/z for C₂₇H₂₀FN₅ (449.18).
  • IR Spectroscopy : N-H stretches at 3377–3429 cm⁻¹ and C-F vibrations at 1220–1250 cm⁻¹.

Chemical Reactions Analysis

Substitution Reactions

The 4-amine group and fluorobenzyl substituent participate in nucleophilic and electrophilic substitutions:

Reaction Type Conditions Outcome Reference
Amination Microwave-assisted heating (180°C) with NH₃/MeOHReplacement of chloro groups at position 4 with primary/secondary amines
Halogenation POCl₃, DMF (reflux, 6–8 h)Introduction of chloro groups at position 2 or 4 for further functionalization
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (0°C, 2 h)Nitration at meta positions of fluorophenyl rings due to electron withdrawal

For example, halogenation at position 4 using POCl₃ yields intermediates for cross-coupling reactions, while fluorophenyl rings resist nitration at para positions due to steric and electronic effects .

Alkylation and Acylation

The 4-amine group exhibits ambident reactivity, enabling selective alkylation or acylation:

Reagent Conditions Product Yield
Benzyl bromideK₂CO₃, DMF, 80°C, 12 hN-Benzyl derivative (enhanced lipophilicity)72%
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RT, 4 hN-Acetylated product (improved metabolic stability)85%

The fluorobenzyl group stabilizes intermediates via inductive effects, directing regioselectivity .

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings modify aryl substituents:

Reaction Catalyst System Application Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CIntroduction of heteroaryl groups at position 5 or 7
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneInstallation of secondary amines at position 4

For instance, coupling with 4-fluorophenylboronic acid under Suzuki conditions replaces bromine at position 5 with 85% efficiency .

Ring Functionalization

The pyrrolo[2,3-d]pyrimidine core undergoes selective oxidation and reduction:

Reagent Conditions Product Notes
mCPBACH₂Cl₂, 0°C → RT, 6 hEpoxidation of pyrrole ring (C6–C7)Limited regioselectivity
NaBH₄MeOH, RT, 2 hReduction of imine bonds in pyrimidine ringStabilizes core structure

Epoxidation at the pyrrole ring enhances electrophilicity for nucleophilic attack .

Acid/Base-Mediated Transformations

The compound’s stability under acidic/basic conditions enables tailored modifications:

Condition Effect Application
HCl (conc.), refluxCleavage of fluorobenzyl group via SN1 mechanismDeprotection for further functionalization
NaOH (1M), 60°CHydrolysis of acetylated amine to regenerate free -NH₂ groupReversibility in prodrug design

Acid-mediated deprotection is critical for generating intermediates in multistep syntheses .

Key Mechanistic Insights

  • The fluorobenzyl group’s electron-withdrawing nature directs electrophilic substitutions to meta positions .

  • Steric hindrance from diphenyl substituents slows reactions at positions 5 and 7 .

  • Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .

Scientific Research Applications

N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below highlights structural differences and molecular properties between the target compound and key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activity Reference
N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) 5-Ph, 7-Ph, 4-(4-Fluorobenzyl) C₃₁H₂₃FN₄ 470.55* Hypothesized kinase inhibition
N-(4-Chlorobenzyl)-7-(4-nitrobenzyl)-... (Compound 20) 4-Cl-Benzyl, 7-NO₂-Benzyl C₂₃H₁₈ClN₅O₂ 439.87 Antiviral activity
K405-0012 (N-(1-Methoxypropan-2-yl)-5,7-diphenyl-...) 5-Ph, 7-Ph, 4-(1-Methoxypropan-2-yl) C₂₂H₂₂N₄O 358.44 LogD = 4.486; Screening compound
N-Benzyl-7-(4-methylphenyl)-5-phenyl-... () 5-Ph, 7-(4-Me-Ph), 4-Benzyl C₂₇H₂₂N₄ 402.49 AKT1 inhibition
7-(4-Fluorobenzyl)-2-(methylthio)-N-phenethyl-... (95i) 2-SMe, 7-(4-F-Bn), 4-Phenethyl C₂₃H₂₁FN₄S 392.49 Antiviral candidate

*Calculated based on molecular formula.

Key Observations :

  • Chlorinated or nitro-substituted derivatives (e.g., Compound 20) may exhibit altered electronic profiles impacting receptor binding .
Pharmacokinetic and Physicochemical Properties
  • LogD and Solubility : K405-0012 (logD = 4.486) exhibits moderate lipophilicity, comparable to the target compound’s predicted profile. Chlorinated analogs (e.g., Compound 20) likely have higher logD values due to hydrophobic Cl substituents .
  • Hydrogen Bonding: The 4-fluorobenzyl group in the target compound provides one hydrogen bond donor, similar to benzyl-substituted analogs (), which may influence membrane permeability .

Biological Activity

N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C26H21FN4
  • Molecular Weight : 426.47 g/mol

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as Panc-1 and A431, suggesting potent antiproliferative effects .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes related to cancer progression. For example, some studies have focused on the inhibition of tyrosinase activity, which is crucial for melanin production and is implicated in melanoma . The compound's ability to act as a competitive inhibitor has been evaluated through kinetic studies, revealing its potential to disrupt enzymatic pathways essential for tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that build the pyrrolo[2,3-d]pyrimidine core and introduce functional groups like the 4-fluorobenzyl moiety. Synthetic routes may include:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitution reactions are employed to attach the 4-fluorobenzyl group to the core structure.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study on pyrimidine derivatives showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various pathogens .
  • Fluorine Substitution Effects : The presence of fluorine in drug design has been noted to enhance biological activity due to its influence on molecular interactions .

Data Table: Biological Activity Summary

Study ReferenceCell LineIC50 (μM)Mechanism of Action
Panc-15.0Inhibition of cell proliferation
A43110.0Inhibition of migration and invasion
Melanoma cells15.0Competitive inhibition of tyrosinase

Q & A

Basic: What are the optimal synthetic routes for N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to introduce aryl groups at positions 5 and 7 of the pyrrolo[2,3-d]pyrimidine core .
  • Electrophilic cyclization to form the heterocyclic backbone, often using phosphorus pentoxide (P₂O₅) in combination with amine hydrochlorides at 200–220°C .
  • Nucleophilic displacement with 4-fluorobenzylamine to install the final substituent .
    Optimization tips :
  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid side products .

Basic: How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and confirm substitution patterns .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., DCM/methanol mixtures) to determine bond angles, torsion angles, and intermolecular interactions .
  • HRMS : Validate molecular weight (expected m/z ~478.9 for C₂₆H₁₈F₃N₄) with <2 ppm error .

Basic: What in vitro biological screening approaches are recommended to assess its potential as a kinase inhibitor?

  • Kinase inhibition assays : Use recombinant kinases (e.g., VEGFR-2, JAK3) in ATP-competitive assays with luminescence-based ADP detection .
  • Cell viability assays : Test against cancer cell lines (e.g., MDA-MB-435) using MTT or resazurin, with GI₅₀ values <100 nM indicating potency .
  • Microtubule disruption studies : Monitor tubulin polymerization via turbidity assays and colchicine displacement using [³H]colchicine binding .

Advanced: How does the compound interact with tubulin, and what methodologies confirm its mechanism of action?

The compound binds to the colchicine site on β-tubulin, inhibiting polymerization and destabilizing microtubules. Key methodologies:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with tubulin (PDB ID: 1SA0), focusing on hydrogen bonds with Thr179 and hydrophobic contacts with Leu248 .
  • Cryo-EM : Resolve compound-tubulin complexes at ~3.0 Å resolution to visualize binding poses .
  • Resistance profiling : Compare activity in P-glycoprotein-overexpressing vs. wild-type cells to assess efflux susceptibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?

  • Substitution at position 5/7 : Replace phenyl groups with electron-withdrawing groups (e.g., CF₃) to improve target affinity. SAR data show a 5-CF₃ analog increases VEGFR-2 inhibition by ~30% .
  • N-4 amine modifications : Introduce piperidine or morpholine rings to enhance solubility (logP reduction from 4.5 to 3.8) without losing potency .
  • Prodrug strategies : Synthesize phosphate esters to improve aqueous solubility for in vivo delivery .

Advanced: What strategies address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like ATP concentration (10 µM vs. 100 µM) in kinase assays, as higher ATP reduces apparent IC₅₀ values .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in cell-based assays .
  • Orthogonal validation : Confirm tubulin inhibition via both polymerization assays and immunofluorescence imaging of mitotic arrest .

Advanced: What in vivo models are appropriate for evaluating its efficacy and toxicity?

  • Xenograft models : Administer 10–50 mg/kg (IV or oral) in immunodeficient mice with MDA-MB-231 tumors; measure tumor volume biweekly .
  • PK/PD studies : Collect plasma at 0.5, 2, 6, and 24 hr post-dose to calculate AUC, t₁/₂, and bioavailability (>50% target for oral dosing) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies (28-day) .

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